molecular formula C14H16FN5O B2902025 (4-Aminopiperidin-1-yl)(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanone CAS No. 1351843-00-9

(4-Aminopiperidin-1-yl)(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2902025
CAS No.: 1351843-00-9
M. Wt: 289.314
InChI Key: AMTKHXDCIQIQIF-UHFFFAOYSA-N
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Description

(4-Aminopiperidin-1-yl)(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanone is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

The synthesis of (4-Aminopiperidin-1-yl)(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanone typically involves a multi-step process. . The resulting triazole is then subjected to further functionalization to introduce the fluorophenyl and piperidin-4-amine groups. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts and solvents .

Chemical Reactions Analysis

(4-Aminopiperidin-1-yl)(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanone can undergo various chemical reactions, including:

Scientific Research Applications

(4-Aminopiperidin-1-yl)(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Aminopiperidin-1-yl)(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanone involves its interaction with specific molecular targets. The triazole ring can mimic the structure of natural substrates, allowing it to bind to enzymes or receptors and modulate their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the piperidin-4-amine moiety can interact with various functional groups in the target molecule .

Comparison with Similar Compounds

Similar compounds to (4-Aminopiperidin-1-yl)(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanone include other triazole derivatives, such as:

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-[1-(3-fluorophenyl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN5O/c15-10-2-1-3-12(8-10)20-9-13(17-18-20)14(21)19-6-4-11(16)5-7-19/h1-3,8-9,11H,4-7,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTKHXDCIQIQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CN(N=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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